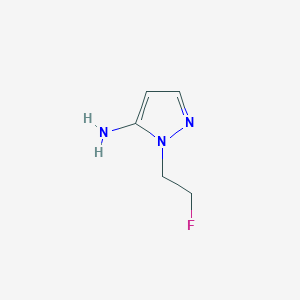

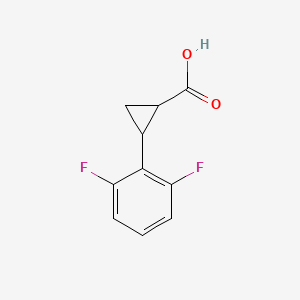

1-(2-fluoroethyl)-1H-pyrazol-5-amine

Overview

Description

This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s uses and applications would also be discussed.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis

This would involve discussing the compound’s molecular structure, including its bond lengths and angles, hybridization states, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis

This would involve discussing any known chemical reactions that the compound undergoes, including the reaction conditions and products. The compound’s reactivity and stability would also be discussed.Physical And Chemical Properties Analysis

This would involve discussing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Synthesis and Chemical Properties

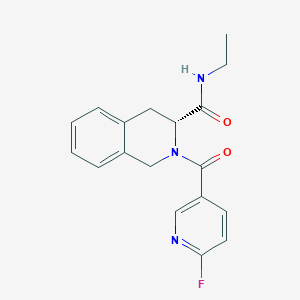

Facile and Regioselective Synthesis of Substituted 1H-Pyrazolo[3,4-b]quinolines : The study explores the synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines. These compounds are noted for their high-fluorescence intensity and potential use in organic light-emitting diodes. The method provides a regioselective approach, yielding desired isomers with good selectivity and efficiency. The influence of fluorine-containing substituents on the parameters of these compounds is also examined, highlighting their impact on electronic properties like HOMO and LUMO levels (Szlachcic et al., 2017).

Synthesis of Fluorocontaining Derivatives of Pyrazolo[3,4-d]pyrimidines : This research involves the synthesis of fluorocontaining substituted amides and dihydropyrazolo[3,4-d]pyrimidines, demonstrating the versatility of 1H-pyrazol-5-amines in creating various fluorine-containing compounds. The work offers insights into the structural variation and potential application areas of these derivatives (Eleev, Kutkin, & Zhidkov, 2015).

Synthesis, Characterization, and Bioactivities of Pyrazole Derivatives : This paper focuses on the synthesis and structural analysis of pyrazole derivatives with potential biological activities against conditions like breast cancer and microbes. The study underscores the significance of pyrazole derivatives in pharmacological research, providing a foundation for future drug development and therapeutic interventions (Titi et al., 2020).

Applications in Catalysis and Polymerization

(Pyrazolylethyl-amine)zinc(II) Carboxylate Complexes as Catalysts : This research explores the use of pyrazolylethyl-amine zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. The study highlights the potential of these complexes in polymer chemistry, particularly in producing poly(cyclohexene carbonate) and cyclohexene carbonate under relatively low CO2 pressures and solvent-free conditions (Matiwane, Obuah, & Darkwa, 2020).

Safety And Hazards

This would involve discussing any known safety hazards associated with the compound, such as its toxicity, flammability, or environmental impact. Proper handling and disposal procedures would also be discussed.

Future Directions

This would involve discussing potential areas for future research, such as new synthetic methods, applications, or investigations into the compound’s properties or mechanism of action.

properties

IUPAC Name |

2-(2-fluoroethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3/c6-2-4-9-5(7)1-3-8-9/h1,3H,2,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNVCCYGOGHEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluoroethyl)-1H-pyrazol-5-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)

![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)

![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)

![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2602317.png)